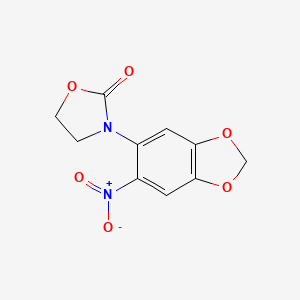

3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(6-nitro-1,3-benzodioxol-5-yl)propanamide” is a rare and unique chemical provided to early discovery researchers . It has a linear formula of C10H10N2O5 .

Molecular Structure Analysis

The compound “3-(6-nitro-1,3-benzodioxol-5-yl)propanamide” has a molecular weight of 238.202 . Another related compound, “3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}benzonitrile”, has a molecular formula of C15H9N3O4 and an average mass of 295.250 Da .It is a solid at 20 degrees Celsius and is sensitive to light . It is soluble in methanol .

Wissenschaftliche Forschungsanwendungen

Asymmetric Reactions and Stereoselectivity

Research has demonstrated the ability of chiral oxazolidinone derivatives to undergo asymmetric reactions with simple nitro compounds, leading to the formation of nitro alcohols with significant asymmetric induction. This property is crucial for the synthesis of stereochemically complex molecules, which are often important in medicinal chemistry and material science (Iwona Kudyba, J. Raczko, J. Jurczak, 2004).

Antitumor Activity

A study on N-triazol-5-yl-oxazolidin-4-one derivatives, which share structural similarities with 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one, revealed moderate antiproliferative activity against certain human cancer cell lines, suggesting potential utility in developing new anticancer agents (Ruiqiang Luo et al., 2017).

Molecular Structure Analysis

The molecular structure of related oxazolidinone compounds has been extensively analyzed, revealing insights into their conformational properties and intermolecular interactions, which are fundamental for understanding their reactivity and potential applications in various fields, including pharmaceuticals and materials science (V. Gaumet et al., 2013).

Heterocyclic Chemistry

Oxazolidinones are prominently featured in heterocyclic chemistry, where they are used as key intermediates in the synthesis of complex molecular architectures. This versatility underscores the compound's significance in synthetic organic chemistry and its potential in drug development and material science applications (Liang‐Qiu Lu et al., 2009).

Antimicrobial Applications

The synthesis of oxazolidinone derivatives, including structures related to this compound, has led to the discovery of compounds with potential antimicrobial properties. These findings are particularly relevant in the search for new antibiotics to combat resistant bacterial strains (K. Devi et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(6-nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-10-11(1-2-16-10)6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBIAIVJZNKTKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)

![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)

![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)

![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)

![Methyl 6-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)

![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)